
5-(Phényléthynyl)pyrimidine
Vue d'ensemble
Description
La 5-(phényléthynyl)pyrimidine est un composé aromatique hétérocyclique qui présente un cycle pyrimidine substitué par un groupe phényléthynyle en position 5.
Applications De Recherche Scientifique
La 5-(phényléthynyl)pyrimidine a une large gamme d'applications dans la recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'inhibiteur de kinase et son rôle dans les thérapies anticancéreuses.
Science des matériaux : Le composé est utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres matériaux électroniques en raison de ses propriétés électroniques uniques.
Recherche biologique : Elle sert d'outil pour étudier diverses voies et mécanismes biologiques, en particulier ceux impliquant le métabolisme des pyrimidines.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases et d'autres enzymes. Le groupe phényléthynyle améliore la capacité du composé à se lier à ces cibles, modulant ainsi leur activité. Cette interaction peut entraîner l'inhibition de l'activité des kinases, ce qui est crucial dans le traitement de certains cancers .
Composés similaires :
- 4-(Phényléthynyl)pyrimidine
- 5-(Phényléthynyl)uracile
- 5-(Phényléthynyl)cytosine
Comparaison : La this compound est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes. Comparée à la 4-(phényléthynyl)pyrimidine, le composé substitué en position 5 présente une réactivité et des affinités de liaison différentes. De même, bien que la 5-(phényléthynyl)uracile et la 5-(phényléthynyl)cytosine partagent le groupe phényléthynyle, leurs groupes fonctionnels supplémentaires (fragments uracile et cytosine) confèrent des activités biologiques et des applications différentes .
Mécanisme D'action
Target of Action
The primary target of 5-(Phenylethynyl)pyrimidine is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, an important neurotransmitter in the brain. Ligand binding to mGluR5 triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Mode of Action
5-(Phenylethynyl)pyrimidine interacts with its target, mGluR5, causing a conformational change that triggers signaling via G proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This interaction plays an important role in the regulation of synaptic plasticity and the modulation of the neural network activity .
Biochemical Pathways
The action of 5-(Phenylethynyl)pyrimidine affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Result of Action
The result of 5-(Phenylethynyl)pyrimidine’s action is the modulation of neural network activity through its interaction with mGluR5 . This can have various effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity .
Action Environment
The action, efficacy, and stability of 5-(Phenylethynyl)pyrimidine can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . Additionally, the compound’s metabolism could be influenced by factors such as pH and temperature .
Safety and Hazards
Orientations Futures
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Analyse Biochimique
Biochemical Properties
5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in 5-(Phenylethynyl)pyrimidine can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .
Cellular Effects
The effects of 5-(Phenylethynyl)pyrimidine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .
Molecular Mechanism
The molecular mechanism of action of 5-(Phenylethynyl)pyrimidine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .
Metabolic Pathways
5-(Phenylethynyl)pyrimidine is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving 5-(Phenylethynyl)pyrimidine have not been fully elucidated.
Subcellular Localization
Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5-(phényléthynyl)pyrimidine implique généralement la réaction de couplage croisé de Sonogashira. Cette réaction est effectuée entre la 5-bromopyrimidine et le phénylacétylène en présence d'un catalyseur au palladium et d'un cocatalyseur au cuivre sous atmosphère inerte . Les conditions de réaction impliquent souvent l'utilisation d'une base telle que la triéthylamine ou le carbonate de potassium et d'un solvant tel que le tétrahydrofurane ou le diméthylformamide .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la réaction de couplage croisé de Sonogashira reste un élément fondamental de sa synthèse. L'évolutivité de cette méthode la rend adaptée aux applications industrielles, à condition que les conditions de réaction soient optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La 5-(phényléthynyl)pyrimidine subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyrimidine.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.
Cyclisation : Le composé peut être impliqué dans des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que l'hydrure de sodium ou le diisopropylamidure de lithium peuvent être utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Cyclisation : Des catalyseurs tels que le platine ou le palladium sont souvent utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que la cyclisation peut produire des composés hétérocycliques fusionnés .
Comparaison Avec Des Composés Similaires
- 4-(Phenylethynyl)pyrimidine
- 5-(Phenylethynyl)uracil
- 5-(Phenylethynyl)cytosine
Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .
Propriétés
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


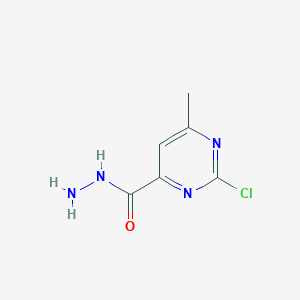
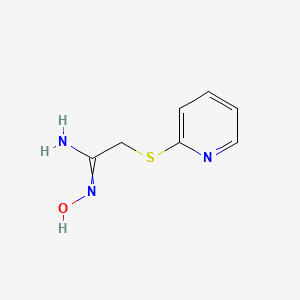
![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)

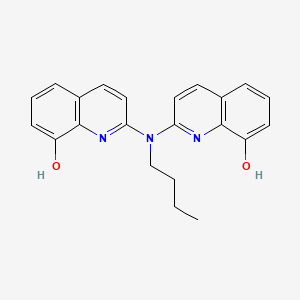
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)
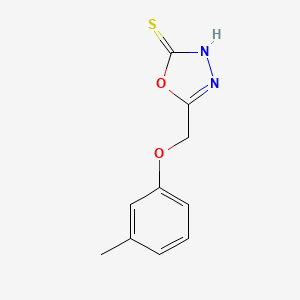
![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
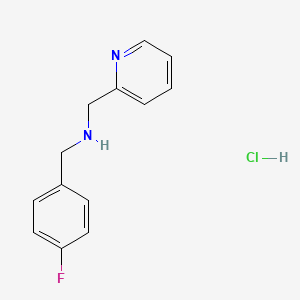
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)



